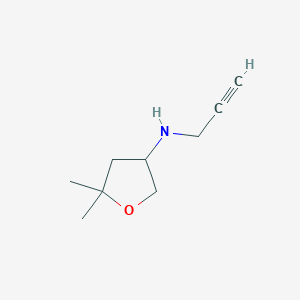![molecular formula C13H14BrClN2S B13082368 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride is a chemical compound with the molecular formula C13H14BrClN2S. It is a derivative of thiazolopyridine and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride typically involves the bromination of 5-benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The hydrochloride salt is then formed by reacting the brominated compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the thiazolopyridine ring play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A similar compound with a methyl group instead of a benzyl group.
Thiazolo[5,4-c]pyridine, 4,5,6,7-tetrahydro-5-methyl-: Another derivative with a different substitution pattern.
Uniqueness
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14BrClN2S |
|---|---|
Molecular Weight |
345.69 g/mol |
IUPAC Name |
5-benzyl-2-bromo-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C13H13BrN2S.ClH/c14-13-15-11-9-16(7-6-12(11)17-13)8-10-4-2-1-3-5-10;/h1-5H,6-9H2;1H |
InChI Key |
UBPHTRMPHWHWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC(=N2)Br)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13082294.png)








![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)


